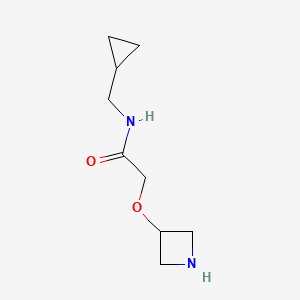

2-(azetidin-3-yloxy)-N-(cyclopropylmethyl)acetamide

CAS No.:

Cat. No.: VC18250357

Molecular Formula: C9H16N2O2

Molecular Weight: 184.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16N2O2 |

|---|---|

| Molecular Weight | 184.24 g/mol |

| IUPAC Name | 2-(azetidin-3-yloxy)-N-(cyclopropylmethyl)acetamide |

| Standard InChI | InChI=1S/C9H16N2O2/c12-9(11-3-7-1-2-7)6-13-8-4-10-5-8/h7-8,10H,1-6H2,(H,11,12) |

| Standard InChI Key | UZUQARTXLKLSMI-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1CNC(=O)COC2CNC2 |

Introduction

Molecular Architecture and Chemical Identity

Core Structural Features

The compound consists of three primary components:

-

An azetidine ring (a four-membered saturated heterocycle containing one nitrogen atom).

-

An ether-linked acetamide backbone connecting the azetidine moiety to the cyclopropylmethyl group.

-

A cyclopropylmethyl substituent attached to the acetamide nitrogen.

The IUPAC name 2-(azetidin-3-yloxy)-N-(cyclopropylmethyl)acetamide explicitly defines the connectivity:

-

The azetidine oxygen is bonded to the C3 position of the ring.

-

The acetamide carbonyl group is linked to the ether oxygen.

-

The cyclopropylmethyl group is attached via the amide nitrogen .

Molecular Formula and Weight

-

Molecular formula:

-

Molecular weight: 184.24 g/mol (calculated via atomic mass summation)

Table 1: Comparative Molecular Properties of Azetidine Acetamide Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 2-(azetidin-3-yloxy)acetamide | 130.15 | |

| 2-(azetidin-3-yloxy)-N-(tert-pentyl)acetamide | 200.28 | |

| Target compound | 184.24 |

Synthetic Pathways and Structural Analogues

Hypothesized Synthesis Routes

While no direct synthesis protocols for this compound are documented, analogous N-substituted azetidine derivatives are typically synthesized via:

-

Nucleophilic substitution: Reacting azetidin-3-ol with α-chloroacetamide precursors under basic conditions .

-

Coupling strategies: Using carbodiimide-mediated amide bond formation between azetidine-containing carboxylic acids and cyclopropylmethylamine .

Key Structural Analogues

-

N-(3-Methoxypropyl) variant : Exhibits increased polarity due to the methoxy group (, MW 202.25).

-

tert-Pentyl derivative : Demonstrates enhanced lipophilicity () compared to the cyclopropylmethyl analogue.

Physicochemical Properties

Predicted Solubility and Lipophilicity

-

log P (octanol-water): Estimated at 1.2–1.5 using fragment-based methods, indicating moderate lipid permeability.

-

Aqueous solubility: ~15–25 mg/L (extrapolated from tert-pentyl analogue data ).

Spectral Characteristics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume